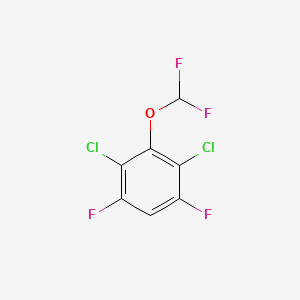![molecular formula C7H3BrCl2F2O B1403906 2-Bromo-1-chloro-4-[chloro(difluoro)methoxy]benzene CAS No. 1417567-65-7](/img/structure/B1403906.png)
2-Bromo-1-chloro-4-[chloro(difluoro)methoxy]benzene
Übersicht
Beschreibung
2-Bromo-1-chloro-4-[chloro(difluoro)methoxy]benzene is a halogenated aromatic compound It features a benzene ring substituted with bromine, chlorine, and a chloro(difluoro)methoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-chloro-4-[chloro(difluoro)methoxy]benzene can be achieved through several methods. One common approach involves the halogenation of a suitable precursor, such as 1-chloro-4-[chloro(difluoro)methoxy]benzene, using bromine under controlled conditions. The reaction typically requires a catalyst, such as iron(III) bromide, and is carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from readily available raw materials. The process includes halogenation, purification, and isolation steps to obtain the desired product with high purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-1-chloro-4-[chloro(difluoro)methoxy]benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine or chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation, facilitated by strong acids like sulfuric acid or nitric acid.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds, using palladium catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium amide (NaNH2) in liquid ammonia at low temperatures.
Electrophilic Aromatic Substitution: Concentrated sulfuric acid or nitric acid at elevated temperatures.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate (K2CO3).
Major Products
Nucleophilic Substitution: Formation of substituted benzene derivatives, such as anilines or thiophenols.
Electrophilic Aromatic Substitution: Formation of nitro or sulfonic acid derivatives.
Coupling Reactions: Formation of biaryl compounds.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-chloro-4-[chloro(difluoro)methoxy]benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Employed in the development of advanced materials, such as liquid crystals and polymers.
Pharmaceutical Research: Investigated for its potential use in the synthesis of biologically active compounds.
Agricultural Chemistry: Explored as a precursor for agrochemicals and pesticides.
Wirkmechanismus
The mechanism of action of 2-Bromo-1-chloro-4-[chloro(difluoro)methoxy]benzene involves its reactivity towards nucleophiles and electrophiles. The presence of halogen atoms and the chloro(difluoro)methoxy group influences its electronic properties, making it a versatile intermediate in various chemical reactions. The molecular targets and pathways depend on the specific reactions it undergoes, such as forming covalent bonds with nucleophiles or participating in catalytic cycles in coupling reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Bromo-4-chloro-2-fluorobenzene
- 1-Bromo-2-chlorobenzene
- 1-Bromo-3-chlorobenzene
Uniqueness
2-Bromo-1-chloro-4-[chloro(difluoro)methoxy]benzene is unique due to the presence of the chloro(difluoro)methoxy group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to other halogenated benzenes. Additionally, the combination of bromine and chlorine atoms on the benzene ring allows for selective functionalization, making it a valuable intermediate in organic synthesis.
Eigenschaften
IUPAC Name |
2-bromo-1-chloro-4-[chloro(difluoro)methoxy]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrCl2F2O/c8-5-3-4(1-2-6(5)9)13-7(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFTXJKVEIPSYLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)Cl)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrCl2F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


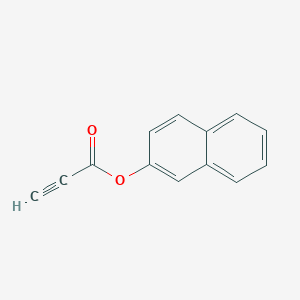

![Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B1403826.png)
![4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylethynyl]benzoic acid methyl ester](/img/structure/B1403827.png)
![2-(3-Methoxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1403828.png)
![2-(4-Methyoxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1403829.png)
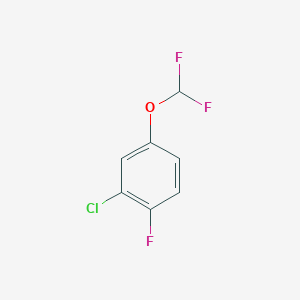
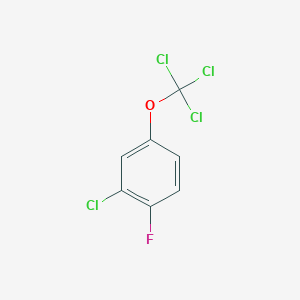

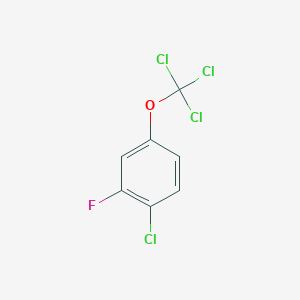
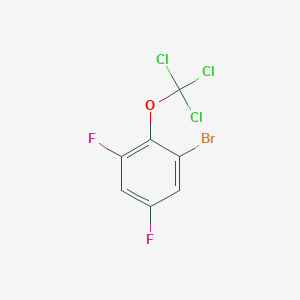
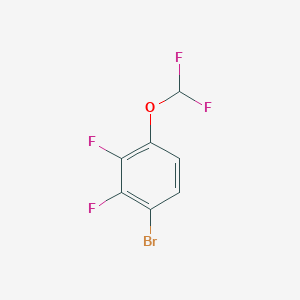
![1-Chloro-4-[chloro(difluoro)methoxy]-2,3,5,6-tetrafluoro-benzene](/img/structure/B1403844.png)
